molecular formula C12H11F3N2 B8773208 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B8773208
M. Wt: 240.22 g/mol
InChI Key: BGTHQANSTMIOOQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile: is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with dimethylamine to form an imine intermediate.

    Addition of Nitrile Group: The imine intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to introduce the nitrile group.

    Final Product Formation: The final step involves the cyclization and rearrangement of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dimethylamino group or the trifluoromethyl-substituted phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

    Industrial Chemistry: Use as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.

    Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.

    Induce Chemical Reactions: Participate in chemical reactions within biological systems, resulting in the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enol
  • 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enone

Uniqueness

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile group provides a site for further chemical modifications.

Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3

InChI Key

BGTHQANSTMIOOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(3-(trifluoromethyl)phenyl)acetonitrile (4.55 g, 24.58 mmol), 1,1-dimethoxy-N,N-dimethylmethanamine (13.10 ml, 98 mmol), and N1,N1,N2,N2-tetramethylethane-1,2-diamine (0.737 ml, 4.92 mmol) were heated to reflux for 5 h. After cooling to RT, the mixture was partitioned between saturated aqueous NH4Cl and EtOAc and extracted three times with EtOAc. The combined organics were washed with brine, dried over Na2SO4, and concentrated in vacuo. After absorbing on celite, the compound was purified by Isco (40 g silica, 10% to 70% EtOAc/hexanes) to give pure 3-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acrylonitrile (2.93 g, 50% yield).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
0.737 mL
Type
reactant
Reaction Step One

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